

# 4-Bromo-6-methoxypyrimidine chemical properties

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## Compound of Interest

Compound Name: **4-Bromo-6-methoxypyrimidine**

Cat. No.: **B1376911**

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An In-depth Technical Guide to **4-Bromo-6-methoxypyrimidine**: Properties, Reactivity, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Bromo-6-methoxypyrimidine**, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, explore its reactivity with a focus on modern synthetic methodologies, and contextualize its application as a strategic intermediate in the synthesis of complex molecular targets.

## Core Physicochemical & Structural Properties

**4-Bromo-6-methoxypyrimidine** (CAS No: 69543-97-1) is a substituted pyrimidine featuring a strategically positioned bromine atom, which serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.<sup>[1][2]</sup> The methoxy group, an electron-donating substituent, modulates the electronic properties of the pyrimidine ring, influencing its reactivity.

## Data Summary Table

For ease of reference, the key physicochemical properties are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.

Property	Value	Source(s)
CAS Number	69543-97-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	189.01 g/mol	<a href="#">[1]</a>
IUPAC Name	4-bromo-6-methoxypyrimidine	<a href="#">[1]</a>
Appearance	Off-white to light yellow solid (typical)	
SMILES	COc1=CC(=NC=N1)Br	<a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	OHIQMDUOTBJERV- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	Data not consistently reported; requires experimental verification.	
Boiling Point	Data not available; likely to decompose at atmospheric pressure.	
Solubility	Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, THF, and Dioxane.	

## Spectroscopic Signature

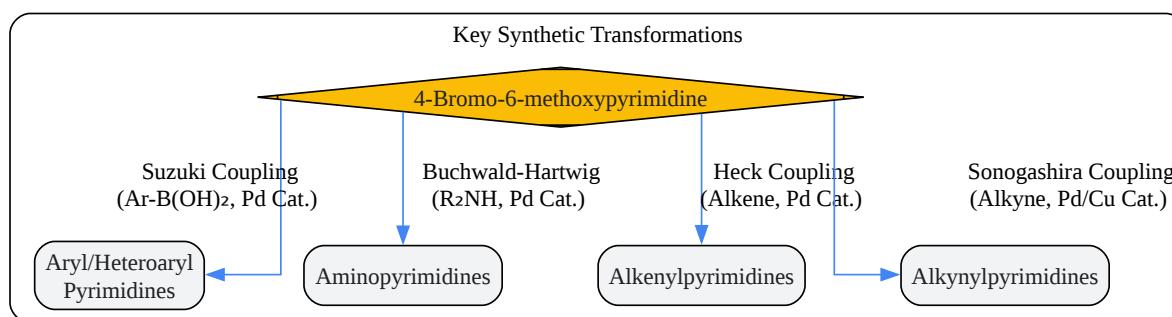
While specific spectra should always be acquired for each batch, the expected spectroscopic characteristics are as follows:

- <sup>1</sup>H NMR: Key signals would include a singlet for the methoxy protons (-OCH<sub>3</sub>) typically around  $\delta$  3.9-4.1 ppm, and two distinct singlets or doublets for the two aromatic protons on the pyrimidine ring (at C2 and C5).

- $^{13}\text{C}$  NMR: Signals corresponding to the five carbon atoms are expected, including the methoxy carbon, the two CH carbons of the ring, and the two quaternary carbons (one bonded to Br, the other to the  $\text{OCH}_3$  group).
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at  $m/z$  values corresponding to the  $[\text{M}]^+$  and  $[\text{M}+2]^+$  ions, separated by 2 Da.[4]

## Synthesis and Reactivity: A Versatile Synthetic Hub

The synthetic utility of **4-Bromo-6-methoxypyrimidine** is anchored in the reactivity of its C-Br bond, primarily in palladium-catalyzed cross-coupling reactions. The pyrimidine ring is an electron-deficient aromatic system, which makes its halogenated derivatives highly reactive substrates for these transformations.[5]



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Caption: Core reactivity pathways of **4-Bromo-6-methoxypyrimidine**.

## Synthesis Routes

While commercially available, understanding its synthesis provides context for potential impurities. A common conceptual approach involves the selective halogenation of a pyrimidine precursor. For instance, multi-step syntheses often start from more readily available dihalopyrimidines, where one halogen is selectively substituted before the second is used in

subsequent coupling reactions.<sup>[5]</sup> One-pot methods for synthesizing bromopyrimidines from acyclic precursors under the influence of dry hydrogen bromide have also been developed, offering an alternative route.<sup>[6]</sup>

## Palladium-Catalyzed Cross-Coupling Reactions

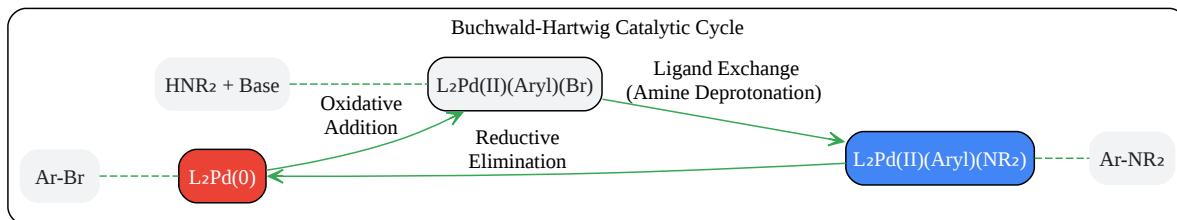
The C4-bromo substituent is the primary site of reactivity, making this compound an ideal substrate for building molecular complexity.

This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds.<sup>[7]</sup> It couples the bromopyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.<sup>[8]</sup>

- **Causality in Experimental Design:** The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. For an electron-deficient heterocycle like a pyrimidine, a catalyst system like  $\text{Pd}(\text{PPh}_3)_4$  or a combination of a  $\text{Pd}(\text{II})$  source (e.g.,  $\text{Pd}(\text{OAc})_2$ ) with a phosphine ligand (e.g., SPhos, XPhos) is often effective. The base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ) is required to activate the boronic acid for the transmetalation step.<sup>[8]</sup> Microwave-assisted protocols can significantly accelerate these reactions.<sup>[5]</sup>

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.<sup>[9]</sup> <sup>[10]</sup> This reaction couples the bromopyrimidine with a primary or secondary amine, enabling the facile synthesis of substituted aminopyrimidines, a common motif in kinase inhibitors and other drug classes.<sup>[11]</sup>

- **Expert Insight:** The success of this transformation hinges on the selection of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition of the C-Br bond to the  $\text{Pd}(0)$  center and the final reductive elimination step to form the C-N bond.<sup>[12][13]</sup> A strong, non-nucleophilic base like sodium tert-butoxide ( $\text{NaOtBu}$ ) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine.<sup>[12]</sup>



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Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

## Applications in Drug Discovery

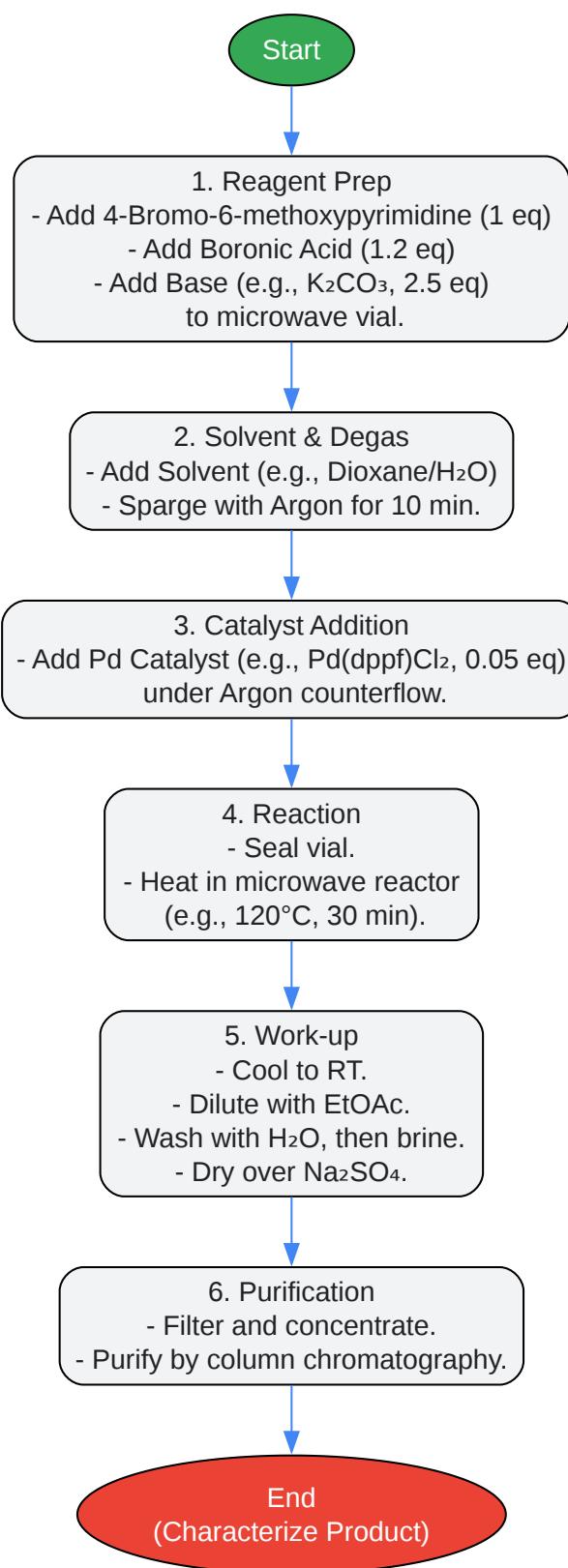
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.<sup>[11]</sup> Halogenated pyrimidines like **4-Bromo-6-methoxypyrimidine** are therefore valuable intermediates. They serve as precursors to compounds investigated as anticancer agents (e.g., kinase inhibitors), anti-infectives, and central nervous system modulators.<sup>[11][14]</sup> For example, the synthesis of Macitentan, a dual endothelin receptor antagonist, relies on a related 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate, showcasing the industrial relevance of this class of compounds.<sup>[15][16]</sup>

## Field-Proven Experimental Protocols

The following protocols are provided as self-validating templates. Researchers should perform their own optimization based on the specific coupling partners used.

### Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical microwave-assisted Suzuki coupling.

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Caption: Experimental workflow for a microwave-assisted Suzuki coupling.

## Step-by-Step Methodology:

- Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add **4-Bromo-6-methoxypyrimidine** (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and potassium carbonate (2.5 eq).
- Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The reaction concentration should be approximately 0.1 M. Seal the vial with a septum and sparge the mixture with a stream of argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
- Reaction: Securely cap the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120°C for 20-40 minutes. Trustworthiness Check: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and saturated sodium chloride (brine).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

## Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a standard thermal heating procedure for C-N bond formation.

## Step-by-Step Methodology:

- Inert Atmosphere Setup: In an oven-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (1.4 eq).

- Reagent Addition: Add **4-Bromo-6-methoxypyrimidine** (1.0 eq), the desired amine (1.2 eq), the palladium pre-catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq).
- Solvent Addition: Add anhydrous, degassed toluene via syringe.
- Reaction: Seal the flask and heat the mixture in an oil bath at 80-110°C. Trustworthiness Check: The reaction is often accompanied by a color change. Monitor for completion using TLC or LC-MS (typically 4-24 hours).
- Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash column chromatography.

## Safety and Handling

**4-Bromo-6-methoxypyrimidine** must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[17]

- Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][17][18][19][20]
- GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1][17]
- Recommended PPE: Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat are mandatory.[17][19]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17][20]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18]

## Conclusion

**4-Bromo-6-methoxypyrimidine** is a high-value synthetic intermediate whose utility is defined by the predictable and versatile reactivity of its carbon-bromine bond. Its proficiency in

cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an essential tool for medicinal chemists. By understanding its fundamental properties and applying robust, field-proven protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

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